4-Vinylbenzoyl chloride
CAS No.: 1565-41-9
Cat. No.: VC20943744
Molecular Formula: C9H7ClO
Molecular Weight: 166.6 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1565-41-9 |
---|---|
Molecular Formula | C9H7ClO |
Molecular Weight | 166.6 g/mol |
IUPAC Name | 4-ethenylbenzoyl chloride |
Standard InChI | InChI=1S/C9H7ClO/c1-2-7-3-5-8(6-4-7)9(10)11/h2-6H,1H2 |
Standard InChI Key | DGZXVEAMYQEFHB-UHFFFAOYSA-N |
SMILES | C=CC1=CC=C(C=C1)C(=O)Cl |
Canonical SMILES | C=CC1=CC=C(C=C1)C(=O)Cl |
Introduction
Chemical Identity and Physical Properties
4-Vinylbenzyl chloride (CAS No. 1592-20-7) is an organochlorine compound with the molecular formula C9H9Cl and molecular weight of 152.62 g/mol . It is commonly known by several synonyms including chloromethylstyrene, p-vinylbenzyl chloride, and 1-(chloromethyl)-4-vinylbenzene .
Physical Characteristics
4-Vinylbenzyl chloride appears as a colorless to pale yellow liquid with a characteristic aromatic odor . At room temperature, it exhibits specific physical properties that make it suitable for various industrial applications.
Table 1: Physical Properties of 4-Vinylbenzyl Chloride
Solubility Profile
The compound demonstrates specific solubility characteristics that influence its handling and applications in various chemical processes. It is insoluble in water but sparingly soluble in chloroform . This limited water solubility necessitates the use of organic solvents for reactions involving this compound, an important consideration for industrial applications and laboratory procedures.
Chemical Reactivity and Stability
Reactive Centers
4-Vinylbenzyl chloride possesses dual reactivity due to the presence of both a vinyl group and a benzyl chloride moiety . This unique structure makes it highly versatile in chemical synthesis, particularly in polymerization reactions and nucleophilic substitution processes.
Synthesis Methods
Industrial Production Routes
The synthesis of 4-Vinylbenzyl chloride can be accomplished through several established methods in organic chemistry, each with specific advantages depending on scale and application requirements.
Chloromethylation Approach
One common approach involves the chloromethylation of styrene, followed by dehydrohalogenation to introduce the vinyl group . This method is efficient for large-scale production but requires careful control of reaction conditions to minimize side reactions.
Alcohol Conversion Method
An alternative synthesis pathway starts with 4-vinylbenzyl alcohol as the base compound. This alcohol undergoes a reaction with chlorinating agents such as thionyl chloride or phosphorus pentachloride to replace the hydroxyl group with a chlorine atom . The process requires specific reaction conditions, typically moderate temperatures to control reaction rates.
Purification Techniques
After synthesis, purification is essential to obtain high-quality 4-Vinylbenzyl chloride. The recommended purification procedure involves:
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Dissolving the crude product in diethyl ether
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Washing with 0.5% aqueous sodium hydroxide solution
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Separating and drying the organic layer using sodium sulfate
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Evaporating the solvent and distilling the residual oil under nitrogen in vacuum
Addition of 0.05% 4-tert-butylcatechol as a stabilizer is typically recommended to prevent spontaneous polymerization during storage .
Polymerization Chemistry
Polymerization Mechanisms
4-Vinylbenzyl chloride readily undergoes various polymerization reactions, making it valuable in polymer synthesis. The most common polymerization methods include:
Free Radical Polymerization
Free radical polymerization is frequently employed for 4-Vinylbenzyl chloride due to its simplicity and effectiveness . The process begins with an initiation step where free radicals attack the double bonds in the vinyl group, leading to the formation of polymer chains through propagation reactions.
Controlled Polymerization Techniques
Advanced methods such as Atom Transfer Radical Polymerization (ATRP) and Reversible Addition-Fragmentation Chain Transfer (RAFT) provide better control over the polymer structure, allowing precise regulation of molecular weight and distribution . These techniques are particularly valuable when specific polymer properties are required for specialized applications.
Polymerization Kinetics and Thermal Hazards
Research has investigated the polymerization kinetics of inhibited 4-Vinylbenzyl chloride using isothermal and non-isothermal calorimetry techniques . These studies have led to the development of thermokinetic models that can predict consequences of common plant scenarios, such as loss of active cooling to storage tanks.
The polymerization process is exothermic, and understanding the heat generation is crucial for safe handling and storage. Thermal hazard assessments indicate that proper inhibition and temperature control are essential to prevent runaway polymerization reactions .
Industrial Applications
Polymer Industry Applications
The versatility of 4-Vinylbenzyl chloride makes it an important component in various polymer-related applications.
Ion Exchange Resins
4-Vinylbenzyl chloride serves as a key intermediate in the synthesis of ion exchange resins . The reactive chloromethyl group allows for functionalization with various ionic groups, producing resins with specific ion exchange properties for water treatment, catalysis, and separation processes.
Photoresist Polymers
In the semiconductor industry, 4-Vinylbenzyl chloride is utilized in the production of photoresist polymers . These materials are critical in photolithography processes for manufacturing integrated circuits and other microelectronic components.
Crosslinked Fibers
The compound plays a role in the development of crosslinked fibers with enhanced physical properties . The dual functionality allows for both polymerization and crosslinking reactions, resulting in materials with improved thermal and mechanical stability.
Specialty Chemical Applications
Beyond polymer synthesis, 4-Vinylbenzyl chloride finds application in several specialized chemical processes:
Coupling Agents
The compound serves as a precursor for various coupling agents used to improve adhesion between organic and inorganic materials . These coupling agents are particularly valuable in composite materials manufacturing.
Conductive Polymers
4-Vinylbenzyl chloride contributes to the synthesis of electroconductive polymers for applications in electronic devices, sensors, and antistatic coatings . The ability to incorporate functional groups through the reactive chloromethyl site enables tailoring of the electrical properties of the resulting polymers.
Chemical Intermediates
As a dual functional monomer, 4-Vinylbenzyl chloride serves as a versatile intermediate in organic synthesis . The molecule can be readily derivatized through chloride displacement reactions, opening pathways to numerous specialty chemicals.
Recent Research Developments
Research on 4-Vinylbenzyl chloride continues to expand its applications and improve safety protocols. Thermal hazard assessments using calorimetry and kinetic modeling have enhanced understanding of the compound's behavior under various conditions . These studies are valuable for emergency relief system design and rescue strategies during chemical incidents.
Investigations into controlled polymerization techniques have opened new possibilities for creating polymers with precise architectures and functionalities, expanding the utility of 4-Vinylbenzyl chloride in advanced materials development .
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